molecular formula C6H6FNO B1446438 6-Fluoro-3-hydroxy-2-methylpyridine CAS No. 1227577-28-7

6-Fluoro-3-hydroxy-2-methylpyridine

Cat. No. B1446438
CAS RN: 1227577-28-7
M. Wt: 127.12 g/mol
InChI Key: LVEWKQXJKBPDBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

An optimized and versatile synthesis method for pyridinylimidazole-type p38α mitogen-activated protein kinase inhibitors, including 6-Fluoro-3-hydroxy-2-methylpyridine , has been reported. Starting from 2-fluoro-4-methylpyridine , this strategy avoids the use of palladium as a catalyst and significantly increases the overall yield compared to a previously published synthesis. The inhibitors synthesized using this protocol exhibit promising biological activity .


Molecular Structure Analysis

The molecular formula of 6-Fluoro-3-hydroxy-2-methylpyridine is C₆H₆FNO , with a molecular weight of 127.12 g/mol . Its structure consists of a pyridine ring substituted with a fluorine atom at position 6, a hydroxyl group at position 3, and a methyl group at position 2.

Scientific Research Applications

Agrochemical Industry

6-Fluoro-3-hydroxy-2-methylpyridine: is a key structural motif in the synthesis of agrochemicals. Its derivatives are used to protect crops from pests, with more than 20 new agrochemicals containing this moiety having acquired ISO common names . The unique physicochemical properties of the fluorine atom combined with the pyridine moiety contribute to the biological activities of these compounds.

Pharmaceutical Industry

In pharmaceuticals, several products containing the trifluoromethylpyridine (TFMP) derivative, which includes the 6-fluoro-3-hydroxy-2-methylpyridine structure, have been granted market approval. Many candidates are currently undergoing clinical trials, indicating the compound’s significance in drug development .

Synthesis of Fluorinated Pyridines

The compound is involved in the synthesis of various fluorinated pyridines, which are important for their unusual physical, chemical, and biological properties. These properties are due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring, making them less reactive than chlorinated and brominated analogues .

Development of Imaging Agents

6-Fluoro-3-hydroxy-2-methylpyridine: derivatives are explored for the synthesis of 18 F-substituted pyridines , which are of special interest as potential imaging agents for various biological applications, including local radiotherapy of cancer .

Veterinary Products

The compound’s derivatives are also used in the veterinary industry. The presence of the TFMP moiety in veterinary products underscores its importance in the development of treatments for animals .

Chemical Research

In chemical research, 6-Fluoro-3-hydroxy-2-methylpyridine is used as an intermediate for the synthesis of more complex molecules. Its incorporation into other structures can significantly alter the physical and chemical properties of the resultant compounds, leading to the discovery of novel materials and chemicals .

properties

IUPAC Name

6-fluoro-2-methylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO/c1-4-5(9)2-3-6(7)8-4/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVEWKQXJKBPDBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-3-hydroxy-2-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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